tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2S·HCl. It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of sulfur-containing heterocycles with biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
- tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride
Comparison: tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. In contrast, similar compounds like tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride lack the sulfur atom, resulting in different reactivity and applications .
Properties
Molecular Formula |
C11H23ClN2O2S |
---|---|
Molecular Weight |
282.83 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H |
InChI Key |
RJXZCBAMVWBMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1CCN.Cl |
Origin of Product |
United States |
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